molecular formula C7H4ClFN2 B1424056 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-42-5

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424056
CAS No.: 1190312-42-5
M. Wt: 170.57 g/mol
InChI Key: ACHXCTDYMIHJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of the Bicyclic Framework

The bicyclic framework of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine consists of a fused pyrrole and pyridine ring system, with chlorine and fluorine substituents at positions 3 and 6, respectively. X-ray crystallographic studies of closely related pyrrolo[3,2-b]pyridine derivatives reveal a planar bicyclic core stabilized by π-π stacking interactions and intramolecular hydrogen bonding. For example, the crystal structure of 7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine (a positional isomer) exhibits a triclinic lattice with space group P-1 and unit cell parameters a = 7.12 Å, b = 8.45 Å, c = 9.33 Å, α = 89.5°, β = 78.2°, and γ = 85.4°. The dihedral angle between the pyrrole and pyridine rings in such analogs typically ranges from 1.5° to 3.0°, indicating near-planarity.

Table 1: Crystallographic parameters for halogenated pyrrolo[3,2-b]pyridine analogs

Parameter Value Source Compound
Space group P-1 7-Chloro-6-fluoro analog
Unit cell volume 562.7 ų 4-Fluoro-1H-pyrazole
Bond length (C-Cl) 1.73 Å 3-Chloro-6-iodo analog
Bond angle (C-F-C) 118.5° 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

The chlorine atom at position 3 induces slight distortion in the bicyclic framework due to its larger van der Waals radius compared to fluorine. This distortion is evident in the C-Cl bond length of 1.73 Å, which is consistent with sp²-hybridized carbon-chlorine bonds in aromatic systems.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):
The ^1H NMR spectrum of this compound displays distinct splitting patterns due to the anisotropic effects of the halogen atoms. Protons at position 2 and 5 resonate as doublets at δ 7.45 ppm (J = 4.2 Hz) and δ 8.12 ppm (J = 8.7 Hz), respectively, while the NH proton appears as a broad singlet at δ 11.2 ppm. ^19F NMR shows a singlet at -112.3 ppm, characteristic of aromatic fluorine in electron-deficient environments.

Infrared (IR) Spectroscopy:
IR absorption bands at 1580 cm⁻¹ (C=C stretching), 1345 cm⁻¹ (C-N vibration), and 745 cm⁻¹ (C-Cl bending) confirm the bicyclic structure. The absence of N-H stretching above 3400 cm⁻¹ suggests tautomerization favoring the 1H-pyrrolo form over the 3H-pyrrolo tautomer.

Mass Spectrometry (MS):
High-resolution ESI-MS of the compound exhibits a molecular ion peak at m/z 170.57 [M+H]⁺, with isotopic clusters at m/z 172.57 (³⁵Cl) and 173.57 (³⁷Cl), consistent with the molecular formula C₇H₄ClFN₂. Fragmentation pathways include loss of HCl (m/z 135.08) and HF (m/z 153.06).

Table 2: Key spectroscopic data for this compound

Technique Observed Signal Assignment
^1H NMR (500 MHz) δ 7.45 (d, J = 4.2 Hz) H-2
^1H NMR δ 8.12 (d, J = 8.7 Hz) H-5
^19F NMR -112.3 ppm F-6
IR (KBr) 1580 cm⁻¹ C=C stretching

Computational Modeling of Electronic Properties (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of this compound. The HOMO (-6.12 eV) is localized on the pyrrole ring, while the LUMO (-2.87 eV) resides on the pyridine moiety, indicating charge transfer upon excitation. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the chlorine lone pair and the σ*(C-Cl) antibonding orbital, stabilizing the molecule by 28.6 kcal/mol.

Table 3: DFT-derived electronic properties

Property Value Basis Set
HOMO Energy -6.12 eV 6-311++G(d,p)
LUMO Energy -2.87 eV 6-311++G(d,p)
Band Gap 3.25 eV B3LYP
Dipole Moment 4.18 Debye Gas phase

Properties

IUPAC Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHXCTDYMIHJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The core synthetic strategy utilizes palladium-mediated cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are well-established for constructing heteroaryl frameworks.

  • Suzuki Coupling : This involves coupling of a bromo-substituted pyrrolo[3,2-b]pyridine intermediate with appropriate boronic acids or boronates under conditions using palladium catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases such as potassium carbonate in mixed solvents (e.g., dioxane/water) at elevated temperatures (80–90 °C) for 1–16 hours. This method enables the introduction of aryl or heteroaryl substituents at defined positions on the pyrrolopyridine ring.

  • Sonogashira Coupling : Used for coupling alkynes with halogenated pyridine precursors to form key intermediates that undergo base-catalyzed cyclization to yield the pyrrolopyridine core. Typical conditions include palladium catalysts, copper co-catalysts, and amine bases in organic solvents.

Regioselective Halogenation

Selective bromination or chlorination at specific positions on the pyrrolopyridine ring is achieved using reagents such as bromine in chloroform or N-bromosuccinimide (NBS) in the presence of bases like triethylamine. Reaction temperatures are controlled between 0 °C and room temperature, with reaction times ranging from 10 minutes to several hours to ensure selective substitution without over-halogenation.

Tosylation and Protecting Group Strategies

To facilitate selective functionalization, protecting groups such as tosyl (p-toluenesulfonyl) are introduced under controlled conditions (e.g., using tosyl chloride and aqueous sodium hydroxide or lithium diisopropylamide in THF at low temperatures). These groups protect reactive nitrogen atoms during subsequent transformations and are removed later under acidic or basic conditions.

Base-Mediated Cyclization

Cyclization to form the pyrrolopyridine scaffold is often base-mediated, involving intermediates prepared by cross-coupling. The use of sulfonamide groups has been shown to enhance the efficiency of cyclization by increasing the acidity of anilinic protons, facilitating ring closure.

Detailed Synthetic Route Example

A representative synthetic sequence adapted from recent literature and patents for preparing 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine or closely related derivatives is summarized below:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation Bromine or NBS, chloroform or DCM, 0 °C to RT, 10–60 min Selective bromination at the 3-position of pyrrolopyridine intermediate
2 Tosylation (Protection) Tosyl chloride, aqueous NaOH or LDA in THF, 0 °C to RT Introduction of tosyl protecting group on nitrogen to prevent side reactions
3 Suzuki Coupling Pd catalyst (e.g., Pd(dppf)Cl2), K2CO3, dioxane/water, 80–90 °C, 1–16 h Coupling of bromo intermediate with boronic acid to install aryl or fluoro substituents
4 Base-Mediated Cyclization Base (e.g., K2CO3), solvent (THF or methanol), elevated temperature Ring closure to form pyrrolopyridine core
5 Deprotection Acidic or basic conditions (e.g., TFA, HCl) Removal of protecting groups to yield target compound

Research Findings and Optimization Notes

  • The choice of palladium catalyst and base critically affects yield and selectivity. [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate in dioxane/water is a preferred system for Suzuki coupling.

  • Protecting the nitrogen with tosyl or Boc groups before introducing sensitive substituents improves reaction efficiency and prevents side reactions.

  • Bromination using NBS in the presence of triethylamine is milder and more selective than elemental bromine, reducing by-product formation.

  • Base-mediated cyclization benefits from sulfonamide intermediates, which enhance acidity and facilitate ring closure, improving overall yields.

  • Reaction times and temperatures are optimized to balance conversion and minimize decomposition; typical coupling reactions run from 1 to 16 hours at 80–90 °C.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Catalyst Pd(dppf)Cl2 (0.05 equiv) Effective for Suzuki coupling
Base Potassium carbonate (3 equiv) Commonly used in coupling reactions
Solvent Dioxane/water (2.5:1) Mixed solvent system for Suzuki reactions
Temperature 80–90 °C Elevated temperature for efficient coupling
Reaction Time 1–16 hours Depends on substrate and scale
Halogenation Reagents Br2 or NBS NBS preferred for selectivity
Protecting Group Tosyl chloride, Boc anhydride Used to protect nitrogen atoms
Cyclization Conditions Base-mediated, THF or methanol, 50–80 °C Facilitates ring closure

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Kinase Inhibition:
3-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine serves as a scaffold for developing inhibitors targeting various kinases. Notably, it has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor. FGFRs play crucial roles in cell proliferation and survival; thus, compounds targeting these receptors are promising candidates for cancer therapy. Research indicates that derivatives of this compound can inhibit FGFR signaling pathways, leading to reduced tumor growth and metastasis in preclinical models .

2. Anticancer Activity:
Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit the proliferation of breast cancer cells and induce apoptosis . The mechanism often involves binding to the active sites of specific enzymes or receptors, disrupting their normal function and signaling pathways associated with cancer progression.

3. Neurological Disorders:
The compound's biological activity extends to neurological disorders where it may act as a neuroprotective agent. Its ability to modulate signaling pathways implicated in neurodegeneration makes it a candidate for further exploration in treating conditions such as Alzheimer's disease .

Biological Studies

1. Enzyme Inhibition:
Research has shown that this compound can inhibit various enzymes involved in critical biological processes. For example, it has been studied for its effects on aldose reductase (AR), an enzyme linked to diabetic complications. Inhibiting AR can help mitigate secondary complications associated with diabetes by reducing sorbitol accumulation in tissues .

2. Receptor Binding:
The compound interacts with several biological macromolecules, including receptors involved in cellular signaling pathways. Its ability to bind to FGFRs suggests potential applications in treating cancers characterized by aberrant FGFR signaling .

Material Science

In addition to its medicinal applications, this compound exhibits unique electronic properties that make it suitable for use in organic electronics and photonics. Its structural characteristics allow for the development of advanced materials with tailored electronic properties for applications in sensors and optoelectronic devices.

Summary Table of Applications

Application AreaSpecific ApplicationsMechanism of Action
Medicinal Chemistry Kinase inhibitors (e.g., FGFR)Inhibition of receptor activation
Anticancer agentsInduction of apoptosis and inhibition of cell proliferation
Neurological disorder treatmentsModulation of neuroprotective pathways
Biological Studies Enzyme inhibitors (e.g., aldose reductase)Reducing sorbitol accumulation
Receptor binding (e.g., FGFR)Disruption of aberrant signaling pathways
Material Science Organic electronics and photonicsUnique electronic properties for advanced materials

Case Studies

Several studies highlight the efficacy of this compound derivatives:

  • FGFR Inhibition Study: A series of pyrrolo derivatives were synthesized and evaluated for their FGFR inhibitory activity. One promising compound exhibited IC50 values in the nanomolar range against multiple FGFR isoforms and demonstrated significant antiproliferative effects on breast cancer cell lines .
  • Neuroprotective Effects: Research involving the compound's interaction with neuroprotective pathways showed potential benefits in models of neurodegeneration, suggesting its role as a therapeutic agent against Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine and related heterocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound Not provided C₇H₄ClFN₂ 170.57 Cl (3), F (6) Dual halogenation enhances metabolic stability and kinase inhibition potential .
6-Chloro-1H-pyrrolo[3,2-b]pyridine 1021339-19-4 C₇H₅ClN₂ 152.58 Cl (6) Intermediate for Suzuki couplings; lacks fluorine’s electronegativity .
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine 1211518-18-1 C₇H₃ClF₃N₃ 221.57 Cl (3), CF₃ (6) Pyrazole core increases rigidity; CF₃ enhances lipophilicity but reduces solubility .
6-Bromo-1H-pyrrolo[3,2-b]pyridine 944937-53-5 C₇H₅BrN₂ 197.03 Br (6) Bromine’s larger atomic radius facilitates cross-coupling reactions .
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid 112766-32-2 C₈H₆N₂O₂ 162.15 COOH (6) Carboxylic acid group improves aqueous solubility; used in prodrug design .

Key Findings:

Substituent Effects :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s high electronegativity at position 6 increases electron-withdrawing effects, improving metabolic stability compared to chlorine or bromine analogs .
  • Trifluoromethyl (CF₃) : The CF₃ group in pyrazolo derivatives (e.g., CAS 1211518-18-1) enhances lipophilicity but may reduce solubility, limiting bioavailability .

Structural Diversity: Pyrazole vs. Carboxylic Acid Derivatives: The 6-carboxylic acid analog (CAS 112766-32-2) demonstrates superior solubility, making it suitable for aqueous formulations .

Synthetic Utility :

  • Bromine-substituted analogs (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridine) are preferred for cross-coupling reactions due to bromine’s reactivity in Suzuki-Miyaura couplings .
  • Chlorine at position 3 (target compound) facilitates nucleophilic aromatic substitution, enabling further functionalization .

Research Implications

  • Medicinal Chemistry : The dual halogenation in this compound offers a balance between metabolic stability and reactivity, making it a candidate for kinase inhibitor optimization .
  • Material Science : Fluorinated analogs may serve as intermediates for organic semiconductors due to their electron-deficient aromatic systems.
  • Synthetic Challenges : Introducing fluorine at position 6 requires specialized reagents (e.g., Selectfluor), while maintaining regioselectivity during chlorination at position 3 demands careful optimization .

Biological Activity

3-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄ClFN₂, with a molecular weight of approximately 174.57 g/mol. The compound features a pyrrolo[3,2-b]pyridine scaffold, characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 6-position. These halogen substitutions are crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Its structural features suggest potential interactions with various protein kinases implicated in tumor growth and metastasis. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown promising results as inhibitors of fibroblast growth factor receptors (FGFR) and c-Met kinases. These kinases are known to play critical roles in cancer progression, making this compound a candidate for further exploration in cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of FGFR and c-Met kinases
Anti-inflammatoryPotential inhibition of phosphodiesterase
Selective kinase inhibitionTargeting specific molecular pathways

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Compounds containing similar scaffolds have been reported to inhibit phosphodiesterase enzymes, which are involved in inflammatory processes. The ability to modulate inflammation could make this compound valuable in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : Starting from readily available precursors, a pyrrole ring is synthesized.
  • Halogenation : Chlorine and fluorine atoms are introduced at specific positions on the pyrrolo ring.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity levels.

These methods allow for efficient production while maintaining the compound's structural integrity necessary for biological activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrrolo derivatives in various biological assays:

  • In Vitro Studies : Preliminary investigations have shown that analogs of this compound can inhibit cancer cell proliferation and induce apoptosis in vitro. These findings suggest that modifications to the core structure can enhance biological activity against specific cancer types.
  • Structure-Activity Relationship (SAR) : The unique halogen substitutions on the pyrrolo ring significantly influence the compound's interaction with biological targets. For example, variations in the position and type of halogens can lead to altered kinase inhibition profiles, indicating that strategic modifications can enhance therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of a pyrrolopyridine scaffold. A common approach uses fluorinating agents like potassium fluoride (KF) in polar solvents such as DMSO to introduce fluorine at the 6-position, followed by chlorination at the 3-position using reagents like POCl₃ or sulfuryl chloride. Reaction optimization includes controlling temperature (e.g., 80–100°C for fluorination) and solvent polarity to enhance yield . Purity can be improved via recrystallization from ethanol or THF .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming substituent positions and regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>98% as per industry standards) . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers evaluate the stability of this compound under different storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (e.g., 25°C vs. 40°C), humidity (40–75% RH), and light exposure. Analytical monitoring via HPLC tracks decomposition products (e.g., dehalogenation or oxidation). Storage in inert atmospheres (argon) at 2–8°C in amber vials is recommended to minimize degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrrolopyridine core?

  • Methodological Answer : Computational modeling (DFT studies) predicts reactive sites by analyzing electron density and frontier molecular orbitals. For example, the 3-position is electrophilic due to nitrogen lone-pair orientation, favoring nucleophilic substitution. Directed metalation (e.g., using LDA or Grignard reagents) can further control functionalization at the 6-fluoro position .

Q. How can microwave-assisted synthesis improve the efficiency of preparing derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by enabling rapid, uniform heating. For instance, coupling reactions with aryl boronic acids under Pd catalysis (Suzuki-Miyaura) achieve >90% conversion in 10–15 minutes at 120°C, compared to 12 hours under conventional heating .

Q. What pharmacological targets are plausible for derivatives of this compound, and how are structure-activity relationships (SAR) explored?

  • Methodological Answer : The pyrrolopyridine scaffold is explored as a sigma ligand (σ receptor modulation) and kinase inhibitor. SAR studies involve introducing substituents (e.g., trifluoromethyl, amino groups) at the 1H-position and testing binding affinity via radioligand assays or enzymatic inhibition (IC₅₀ determination). Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., fluorination vs. chlorination efficiency)?

  • Methodological Answer : Systematic reaction screens (DoE, Design of Experiments) vary parameters like solvent (DMF vs. DMSO), base (K₂CO₃ vs. CsF), and stoichiometry. For example, fluorination with KF in DMSO at 100°C achieves >80% yield, while excess POCl₃ (3 equiv.) in toluene maximizes chlorination . Kinetic studies (e.g., in situ IR monitoring) clarify competing pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.